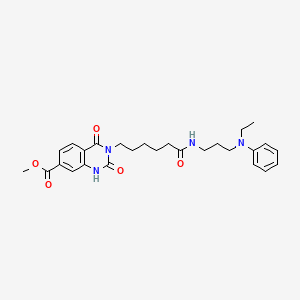

Methyl 3-(6-((3-(ethyl(phenyl)amino)propyl)amino)-6-oxohexyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Descripción

Methyl 3-(6-((3-(ethyl(phenyl)amino)propyl)amino)-6-oxohexyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a heterocyclic organic compound featuring a tetrahydroquinazoline-dione core modified with a hexyl chain bearing an amide-linked ethyl(phenyl)amino propylamino group and a methyl ester at position 5. This structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring hydrogen bonding and hydrophobic interactions .

Propiedades

Fórmula molecular |

C27H34N4O5 |

|---|---|

Peso molecular |

494.6 g/mol |

Nombre IUPAC |

methyl 3-[6-[3-(N-ethylanilino)propylamino]-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate |

InChI |

InChI=1S/C27H34N4O5/c1-3-30(21-11-6-4-7-12-21)17-10-16-28-24(32)13-8-5-9-18-31-25(33)22-15-14-20(26(34)36-2)19-23(22)29-27(31)35/h4,6-7,11-12,14-15,19H,3,5,8-10,13,16-18H2,1-2H3,(H,28,32)(H,29,35) |

Clave InChI |

PTSDPFBJJVGTPZ-UHFFFAOYSA-N |

SMILES canónico |

CCN(CCCNC(=O)CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)OC)NC1=O)C3=CC=CC=C3 |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis del 3-(6-((3-(Etil(fenil)amino)propil)amino)-6-oxohexil)-2,4-dioxo-1,2,3,4-tetrahidroquinazolina-7-carboxilato de metilo implica múltiples pasos, comenzando con materiales de partida fácilmente disponibles. Los pasos clave generalmente incluyen:

Formación del núcleo de quinazolina: Esto se puede lograr mediante la ciclización de precursores apropiados en condiciones ácidas o básicas.

Introducción de la cadena hexílica: La cadena hexílica se puede introducir a través de reacciones de alquilación utilizando haluros de alquilo adecuados.

Unión de los grupos amino: Los grupos amino se pueden introducir a través de reacciones de sustitución nucleófila.

Esterificación: El paso final implica la esterificación del grupo ácido carboxílico para formar el éster metílico.

Métodos de producción industrial

La producción industrial de este compuesto probablemente implicaría la optimización de las rutas sintéticas anteriores para garantizar un alto rendimiento y pureza. Esto podría incluir el uso de catalizadores, condiciones de reacción optimizadas y técnicas de purificación, como recristalización o cromatografía.

Análisis De Reacciones Químicas

Tipos de reacciones

Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en los grupos amino o en el núcleo de quinazolina.

Reducción: Las reacciones de reducción pueden dirigirse a los grupos carbonilo, convirtiéndolos en alcoholes.

Sustitución: Las reacciones de sustitución nucleófila pueden ocurrir en los grupos amino o en la parte del éster.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio o peróxido de hidrógeno.

Reducción: Se pueden utilizar agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.

Sustitución: Se pueden emplear nucleófilos como aminas o alcóxidos en condiciones básicas.

Principales productos

Los principales productos de estas reacciones dependerían de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación podría producir N-óxidos de quinazolina, mientras que la reducción podría producir derivados de alcohol.

Aplicaciones Científicas De Investigación

Química

En química, este compuesto se puede utilizar como bloque de construcción para la síntesis de moléculas más complejas. Su estructura única permite diversas funcionalizaciones, lo que lo convierte en un intermedio versátil.

Biología

En la investigación biológica, los derivados de este compuesto podrían explorarse por su potencial como inhibidores enzimáticos o moduladores de receptores. El núcleo de quinazolina es conocido por su actividad biológica, que podría aprovecharse para fines terapéuticos.

Medicina

En la química medicinal, este compuesto podría investigarse por su potencial como candidato a fármaco. Su estructura sugiere posibles aplicaciones en el tratamiento de enfermedades como el cáncer o los trastornos neurológicos.

Industria

En el sector industrial, este compuesto podría utilizarse en el desarrollo de nuevos materiales con propiedades específicas, como polímeros o recubrimientos.

Mecanismo De Acción

El mecanismo de acción del 3-(6-((3-(Etil(fenil)amino)propil)amino)-6-oxohexil)-2,4-dioxo-1,2,3,4-tetrahidroquinazolina-7-carboxilato de metilo dependería de su aplicación específica. En un contexto biológico, podría interactuar con objetivos moleculares como enzimas o receptores, modulando su actividad. El núcleo de quinazolina es conocido por interactuar con varias vías biológicas, lo que podría conducir a efectos terapéuticos.

Comparación Con Compuestos Similares

Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate

- Molecular Formula : C₂₆H₂₆N₂O₆S (Mr = 494.55 g/mol) .

- Key Features : Thiazolo[3,2-a]pyrimidine core, trimethoxybenzylidene group, and ethyl ester.

- Comparison: The thiazolo-pyrimidine core shares a bicyclic heterocyclic system with the tetrahydroquinazoline-dione in the target compound but lacks the dione functionality, reducing polarity. Solubility: The thiazolo-pyrimidine derivative’s ester and ether groups may enhance solubility in moderately polar solvents compared to the target compound’s amide-rich structure .

Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate Derivatives (e.g., 6g, 6h, 6i)

- Examples: 6g: Ethyl 7-methoxy-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate (C₁₄H₁₅NO₄). 6h: Ethyl 6-bromo-8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (C₁₂H₉BrFNO₃).

- Key Features: Simpler quinoline cores with halogen or alkoxy substituents.

- Comparison: The quinoline derivatives lack the fused pyrimidine ring system of the target compound, reducing structural rigidity. Solubility: Methoxy groups (6g) improve water solubility relative to the target’s lipophilic ethyl(phenyl)amino group .

Functional Group Analogues

[6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)-4-oxochromen-7-yl] 6-aminohexanoate

- Molecular Formula : C₂₁H₂₄N₂O₄S (Mr = 400.5 g/mol) .

- Key Features: Chromen-4-one core, thiazole substituent, and 6-aminohexanoate ester.

- Comparison: The chromenone core is less nitrogen-rich than the tetrahydroquinazoline-dione, altering electron distribution. Solubility: The aminohexanoate ester may increase solubility in polar solvents due to its ionizable amine group, contrasting with the target’s mixed polar/lipophilic profile .

Comparative Data Table

| Compound | Molecular Weight (g/mol) | Core Structure | Key Functional Groups | Predicted Solubility |

|---|---|---|---|---|

| Target Compound | ~500–550 (estimated) | Tetrahydroquinazoline-dione | Amide, ester, ethyl(phenyl)amino | Moderate (polar aprotic solvents) |

| Ethyl 7-methyl-3-oxo-thiazolo-pyrimidine | 494.55 | Thiazolo[3,2-a]pyrimidine | Ester, trimethoxybenzylidene | High (alcohols, ethers) |

| Ethyl 6-bromo-8-fluoro-quinoline-3-carboxylate | ~300 (estimated) | Quinoline | Ester, bromo, fluoro | Low (non-polar solvents) |

| [6-ethyl-...] 6-aminohexanoate | 400.5 | Chromenone | Ester, thiazole, aminohexanoate | High (aqueous buffers) |

Research Findings and Implications

- Bioactivity: The ethyl(phenyl)amino side chain may improve blood-brain barrier penetration relative to simpler esters like 6g or 6h, which lack aromatic amines .

- Synthetic Challenges: The target’s multi-step synthesis (amide coupling, heterocycle formation) contrasts with the simpler esterification routes used for quinoline derivatives .

Actividad Biológica

Methyl 3-(6-((3-(ethyl(phenyl)amino)propyl)amino)-6-oxohexyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a synthetic compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological models, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure featuring a tetrahydroquinazoline core, which is known for its diverse biological activities. The presence of multiple functional groups enhances its interaction with biological targets.

Research indicates that compounds with similar structures often exhibit their biological effects through the following mechanisms:

- Inhibition of Enzymatic Activity : Many tetrahydroquinazoline derivatives inhibit specific enzymes involved in cancer cell proliferation.

- Induction of Apoptosis : The compound may trigger programmed cell death in malignant cells by altering mitochondrial membrane potential and activating caspases.

- Antioxidant Activity : Some derivatives demonstrate the ability to scavenge free radicals, reducing oxidative stress in cells.

Anticancer Activity

Several studies have reported on the anticancer potential of similar compounds. For instance:

- Cell Line Studies : A study demonstrated that derivatives similar to the compound exhibited significant cytotoxicity against various cancer cell lines such as A549 (lung cancer), HCT116 (colon cancer), and MDA-MB-435 (breast cancer) with IC50 values ranging from 0.25 to 0.58 µM .

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 0.47 |

| HCT116 | 0.36 |

| MDA-MB-435 | 0.29 |

Mechanistic Studies

Mechanistic investigations into the action of similar compounds revealed:

- Morphological Changes : Treatment with these compounds led to significant changes in cell morphology indicative of apoptosis, such as cell shrinkage and membrane blebbing.

- Caspase Activation : Increased levels of activated caspases were observed in treated cells, confirming apoptosis induction .

Study on Apoptosis Induction

A specific study involving a closely related compound showed that treatment resulted in a dose-dependent increase in apoptotic markers within A549 cells. The morphological changes were assessed via phase-contrast microscopy after 72 hours of treatment, revealing characteristic apoptotic features .

Antioxidant Effects

Another investigation highlighted the antioxidant properties of similar compounds. These compounds were shown to reduce reactive oxygen species (ROS) levels significantly, suggesting a protective effect against oxidative damage in cellular models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.